![molecular formula C18H18N6O3 B2763730 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea CAS No. 1396625-21-0](/img/structure/B2763730.png)
1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea
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Description
1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea is a useful research compound. Its molecular formula is C18H18N6O3 and its molecular weight is 366.381. The purity is usually 95%.
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Scientific Research Applications
Rhodium-Catalyzed C–H Functionalization
Application: Organic Synthesis: The compound’s unique structure allows it to participate in Rhodium (Rh)-catalyzed C–H functionalization reactions. Specifically, it reacts with internal alkynes, leading to the formation of either C–H alkenylation products or indazole products. This method provides a straightforward route for the synthesis of valuable organic compounds with moderate to good yields .
Synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
Application: Medicinal Chemistry: Researchers have developed an inexpensive and versatile method using this compound for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone. This reaction involves aromatic aldehydes and o-phenylenediamine, resulting in the formation of C–N bonds. Such compounds are of interest in drug discovery and medicinal chemistry .
Pyrrolo[1,2-a]indole Synthesis
Application: Drug Development: Given the increasing demand for pyrrolo[1,2-a]indoles in drug discovery, this compound can serve as a precursor. Researchers have explored various synthetic methods to prepare pyrrolo[1,2-a]indoles and their derivatives. Understanding the mechanistic pathways and stereo-electronic factors affecting yield and selectivity is crucial for optimizing drug candidates .
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c25-18(23-13-3-4-14-15(9-13)27-12-26-14)20-6-5-19-16-10-17(22-11-21-16)24-7-1-2-8-24/h1-4,7-11H,5-6,12H2,(H,19,21,22)(H2,20,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVWQQYRFCERMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCCNC3=CC(=NC=N3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea |
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